N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide
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Overview
Description
N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide is a complex organic compound that features a combination of piperazine, thiophene, and oxalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-benzylpiperazine with a suitable alkylating agent to introduce the thiophene moiety. This can be achieved through nucleophilic substitution reactions under basic conditions.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires anhydrous conditions and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Final Coupling: The final step involves coupling the oxalamide intermediate with 2-chlorobenzylamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydride reagents.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders due to its piperazine moiety.
Biological Studies: The compound can be used in studies investigating the interaction of thiophene-containing molecules with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene and oxalamide groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(1-(4-benzylpiperazin-1-yl)-1-phenylpropan-2-yl)-N2-(2-chlorobenzyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.
N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(benzyl)oxalamide: Similar structure but without the chlorine atom on the benzyl group.
Uniqueness
The presence of the thiophene ring and the 2-chlorobenzyl group in N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide may confer unique properties in terms of binding affinity and selectivity for certain biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[(2-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O2S/c1-20(30-27(34)26(33)29-18-22-10-5-6-11-23(22)28)25(24-12-7-17-35-24)32-15-13-31(14-16-32)19-21-8-3-2-4-9-21/h2-12,17,20,25H,13-16,18-19H2,1H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGGBHUFLIRGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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